molecular formula C15H14BrNO B8124136 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde

Cat. No.: B8124136
M. Wt: 304.18 g/mol
InChI Key: JJHZENUQXOPQJA-UHFFFAOYSA-N
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Description

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde is an organic compound that features a benzyl group, a methylamino group, and a bromine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde typically involves the following steps:

    Amination: The introduction of the benzyl(methyl)amino group can be performed through nucleophilic substitution reactions. This involves the reaction of the brominated benzaldehyde with benzylmethylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 4-(Benzyl(methyl)amino)-2-bromobenzoic acid.

    Reduction: 4-(Benzyl(methyl)amino)-2-bromobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

    4-(Benzylamino)-2-bromobenzaldehyde: Lacks the methyl group on the amino moiety.

    4-(Methylamino)-2-bromobenzaldehyde: Lacks the benzyl group on the amino moiety.

    4-(Benzyl(methyl)amino)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 4-(Benzyl(methyl)amino)-2-bromobenzaldehyde is unique due to the presence of both benzyl and methyl groups on the amino moiety, as well as the bromine atom on the benzaldehyde ring. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-2-bromobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-17(10-12-5-3-2-4-6-12)14-8-7-13(11-18)15(16)9-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHZENUQXOPQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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